Chiisanogenin

Description

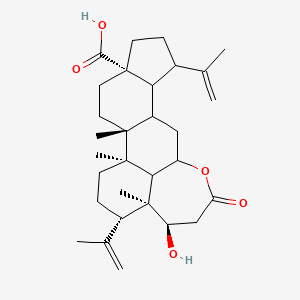

Structure

3D Structure

Properties

Molecular Formula |

C30H44O5 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid |

InChI |

InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20?,21+,22+,24?,25?,27+,28+,29+,30-/m0/s1 |

InChI Key |

BYCBJBLIOKGBPB-BIYNXQDYSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(C1C3C[C@@H]4C5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity

Methodologies for Extraction and Purification from Botanical Sources

The isolation of chiisanogenin (B1258925) from plant matrices involves a multi-step process beginning with extraction, followed by fractionation and purification. The choice of solvent and extraction technique is critical for maximizing the yield and purity of the final product.

Initial extraction from dried plant material, such as the leaves of Acanthopanax sessiliflorus or Eleutherococcus sessiliflorus, is often performed using solvents like methanol (B129727) or ethanol (B145695). frontiersin.org For instance, a common laboratory-scale method involves refluxing the plant material with methanol. The resulting crude extract is then concentrated and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This partitioning concentrates the triterpenoids, including this compound, into specific fractions, typically the ethyl acetate fraction.

Advanced Chromatographic Techniques in Isolation Protocols

Chromatography is indispensable for the purification of this compound from the enriched fractions. iipseries.org A combination of different chromatographic methods is often employed to achieve high purity.

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. frontiersin.org Researchers utilize silica gel with varying mesh sizes (e.g., 100-200, 200-300, or 300-400 mesh) and a gradient elution system. frontiersin.org A common mobile phase consists of a mixture of chloroform and methanol, with the polarity gradually increased (e.g., from 70:1 to 30:1 v/v) to separate compounds based on their differential adsorption to the silica gel. frontiersin.org This method is effective in separating this compound from its glycoside precursor, chiisanoside (B1257515), and other polar contaminants.

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often used. researchgate.net This technique offers higher resolution and efficiency compared to column chromatography. iipseries.orgnih.gov Ultra-Performance Liquid Chromatography (UPLC) systems, particularly those coupled with mass spectrometry, are also used for both analytical quantification and to guide the isolation process. nih.govresearchgate.net An ACQUITY UPLC™ BEH C₁₈ column is an example of a stationary phase used for the separation of this compound. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is another advanced liquid-liquid partition chromatography technique that has been successfully applied to the separation and purification of compounds from Acanthopanax sessiliflorus extracts. researchgate.net

Optimization of Extraction Parameters for this compound Yield

To enhance the efficiency of extraction for industrial applications, researchers have focused on optimizing various parameters using methodologies like response surface methodology (RSM). researchgate.netkribb.re.kr Key parameters that influence the yield of this compound and its precursor, chiisanoside, include solvent concentration, extraction temperature, time, and the liquid-to-material ratio.

One study on the leaves of Eleutherococcus sessiliflorus identified optimal conditions for ultrasound-assisted enzymatic extraction (UAEE) to maximize the yield of both chiisanoside and this compound. researchgate.net The optimized parameters were:

Ultrasound Temperature: 59 °C researchgate.net

Ultrasound Duration: 57 minutes researchgate.net

Ethanol Concentration: 61% researchgate.net

Liquid-to-Material Ratio: 39:1 researchgate.net

Another study focusing on ultrasonic extraction from A. sessiliflorus leaves determined that a 75% ethanol solution was effective, yielding significant amounts of chiisanoside, which can then be hydrolyzed to produce this compound. frontiersin.org The timing of the harvest has also been identified as a critical factor, with July being the optimal month for harvesting E. sessiliflorus leaves to obtain the best balance of chiisanoside and this compound yields. researchgate.netkribb.re.kr

Spectroscopic and Spectrometric Approaches to Structural Confirmation and Derivative Identification

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of powerful spectroscopic and spectrometric techniques. researchgate.netkoreascience.kr These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural characterization of this compound. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to assign all proton and carbon signals and to establish the complete molecular framework. researchgate.net

The ¹H-NMR spectrum of this compound shows characteristic signals for its complex polycyclic structure. Key signals include those for multiple tertiary methyl groups, isopropenyl methyl groups, and protons attached to carbons bearing hydroxyl groups. koreascience.kr

Table 1: Selected ¹H-NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|

| H-1 | 3.57 | d, J = 8.1 |

| H-2 | 2.93 | d, J = 15 |

| H-2 | 2.74 | dd, J = 8.1, 15 |

| H-11 | 4.53 | d, J = 9.0 |

| H-19 | 2.98 | m |

| H-23 | 4.86 | br s |

| H-23 | 4.83 | br s |

| H-29 | 4.76 | br s |

| H-29 | 4.64 | br s |

| H-24 (s) | 1.73 | s |

| H-30 (s) | 1.68 | s |

| H-27 (s) | 1.07 | s |

| H-26 (s) | 1.02 | s |

| H-25 (s) | 0.91 | s |

Data sourced from reference koreascience.kr

The ¹³C-NMR spectrum provides information on all 30 carbon atoms in the molecule, including the characteristic downfield signals for the carbonyl carbons of the ketone and carboxylic acid functional groups.

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, provides a highly accurate mass measurement, which is essential for confirming the molecular formula. researchgate.net

Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are also employed. researchgate.netkoreascience.kr The fragmentation pattern observed in the mass spectrum provides additional structural information. researchgate.net

Table 2: Mass Spectrometric Data for this compound

| Technique | Measurement | Value |

|---|---|---|

| EI-MS | [M]⁺ (m/z) | 484 koreascience.kr |

| HRMS | Exact Mass | 484.31887450 g/mol |

| Calculated | Molecular Formula | C₃₀H₄₄O₅ |

Identification and Isolation of this compound Derivatives and Analogues

Phytochemical investigations of Acanthopanax and Eleutherococcus species have led to the isolation and identification of several derivatives and analogues of this compound. nih.govfrontiersin.orgkoreascience.kr These compounds often feature additional hydroxylation or other modifications to the core this compound structure. The isolation of these derivatives typically follows similar chromatographic procedures as those used for this compound itself. frontiersin.orgkoreascience.kr

Some of the identified derivatives and analogues include:

22α-hydroxy this compound: Isolated from the fruits of Acanthopanax chiisanensis. koreascience.kr

Sessiligenin: A new 3,4-seco-lupane triterpene isolated from the leaves of Eleutherococcus sessiliflorus. researchgate.net

1β,11α-dihydroxy-3-oxo-lup-20(29)-en-28-oic acid esters: Analogues of chiisanoside found in Acanthopanax divaricatus. researchgate.net

These findings highlight the chemodiversity within the 3,4-seco-lupane triterpenoid (B12794562) class, with this compound serving as a key representative compound. nih.gov

Biosynthesis and Metabolic Pathways

Elucidation of the Chiisanogenin (B1258925) Biosynthetic Pathway in Plants

The biosynthesis of this compound is a branch of the larger triterpenoid (B12794562) saponin pathway, which is widely distributed in the plant kingdom. nih.gov Triterpenoid saponins are synthesized via the isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene to form a triterpenoid skeleton. nih.gov

The journey to this compound begins with the fundamental building block, acetyl-CoA. nih.gov Through a series of enzymatic steps, acetyl-CoA is converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.govscispace.com These precursors are the universal starting points for the biosynthesis of all terpenoids, including triterpenoids. nih.gov

Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are joined together by the enzyme squalene synthase (SS) to produce squalene. nih.govmdpi.com Squalene then undergoes oxidation by squalene epoxidase (SQE) to yield 2,3-oxidosqualene. nih.govmdpi.com The cyclization of 2,3-oxidosqualene is a critical branching point, catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which create the diverse array of triterpenoid skeletons. nih.govmdpi.commdpi.com

The synthesis of the isoprenoid precursors, IPP and DMAPP, occurs through two primary pathways in plants: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids. nih.govnih.govscispace.commdpi.com The MVA pathway is principally responsible for the biosynthesis of sesquiterpenoids and triterpenoids, including the precursors for this compound. nih.govnih.govscielo.br

The MVA pathway starts with acetyl-CoA and proceeds through several key intermediates. scielo.br One of the rate-limiting enzymes in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which converts HMG-CoA to mevalonate. nih.gov The subsequent phosphorylation and decarboxylation steps lead to the formation of IPP, which can be isomerized to DMAPP. nih.gov The efficient functioning of the MVA pathway is therefore essential for providing the necessary building blocks for the entire triterpenoid saponin family, including this compound. researchgate.net

Genomic and Transcriptomic Approaches to Saponin Biosynthesis Gene Discovery

Advances in sequencing technologies have enabled researchers to use genomic and transcriptomic analyses to identify and characterize the genes encoding the enzymes involved in saponin biosynthesis. mdpi.comresearchgate.net These functional genomics approaches have been instrumental in discovering genes for specialized plant metabolism. nih.gov

Transcriptome analysis, particularly RNA-Seq, has become a powerful tool for mining candidate genes involved in the biosynthesis of triterpenoid saponins. nih.govescholarship.org By analyzing gene expression patterns in different plant tissues or under specific conditions (e.g., elicitor treatment), scientists can identify genes that are co-expressed with known saponin biosynthetic genes. mdpi.comescholarship.org This approach has led to the successful identification of genes encoding key enzymes such as:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) : A critical regulatory enzyme in the MVA pathway. escholarship.org

SS (Squalene Synthase) : Catalyzes the head-to-head condensation of two FPP molecules to form squalene. mdpi.com

SQE (Squalene Epoxidase) : Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com

OSC (Oxidosqualene Cyclase) : Responsible for the cyclization of 2,3-oxidosqualene into various triterpene skeletons, representing the first major diversification step in the pathway. mdpi.commdpi.com

| Gene Abbreviation | Enzyme Name | Function in Biosynthesis |

|---|---|---|

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Catalyzes the conversion of HMG-CoA to mevalonate in the MVA pathway. nih.govescholarship.org |

| SS | Squalene Synthase | Catalyzes the formation of squalene from two molecules of farnesyl pyrophosphate (FPP). nih.govmdpi.com |

| SQE | Squalene Epoxidase | Catalyzes the oxidation of squalene to 2,3-oxidosqualene. nih.govmdpi.com |

| OSC | Oxidosqualene Cyclase | Catalyzes the cyclization of 2,3-oxidosqualene to form the triterpenoid backbone. mdpi.commdpi.com |

Following the formation of the basic triterpenoid skeleton by OSCs, the aglycone undergoes a series of modifications, primarily oxidation and glycosylation, to produce the vast diversity of saponins found in nature. nih.govmdpi.com

Cytochrome P450 (CYP) Monooxygenases : This large family of enzymes is responsible for catalyzing various oxidative reactions, such as hydroxylation, which decorate the triterpenoid backbone. nih.govscispace.commdpi.com These modifications are crucial for the final structure and biological activity of the saponin. Transcriptomic studies have successfully identified numerous CYP genes that are co-expressed with other saponin biosynthesis genes, pointing to their role in modifying the triterpene scaffold. escholarship.orgnih.gov

Uridine Diphosphate Glycosyltransferases (UGTs) : Glycosylation, the attachment of sugar moieties, is typically the final step in saponin biosynthesis and is catalyzed by UGTs. nih.govscispace.commdpi.com These enzymes transfer a sugar group from an activated donor, such as UDP-glucose, to the sapogenin aglycone. nih.gov This process increases the water solubility and stability of the molecule. The identification of UGT genes through genomic and transcriptomic approaches is essential for understanding how specific sugar chains are attached to compounds like this compound to form their corresponding glycosides. nih.govresearchgate.net

Biotransformation and Metabolism of this compound and its Glycosides (e.g., Chiisanoside)

The glycoside form of this compound, known as Chiisanoside (B1257515), can undergo metabolic transformation by microorganisms. Research has shown that when Chiisanoside is incubated with human intestinal bacteria, it is metabolized to produce this compound as the main metabolite. nih.gov This biotransformation involves the cleavage of the sugar moieties from the aglycone. nih.gov

This metabolic pathway is significant because the biological activities of the aglycone (this compound) can differ from its glycoside form (Chiisanoside). nih.gov For instance, studies have indicated that the in vitro cytotoxicity of this compound is superior to that of Chiisanoside. nih.gov This suggests that the metabolism by intestinal microflora can play a crucial role in modulating the activity of these natural compounds within the body.

| Original Compound | Metabolic Process | Key Metabolite | Mediator |

|---|---|---|---|

| Chiisanoside | Hydrolysis (Deglycosylation) | This compound | Human intestinal bacteria. nih.gov |

Enzymatic Hydrolysis of Glycosidic Bonds

The transformation of chiisanoside to this compound is fundamentally a process of hydrolysis, where the glycosidic bonds linking the sugar moieties to the triterpenoid backbone are broken. This process can be achieved through enzymatic action. In laboratory settings, chiisanoside can be hydrolyzed in an alkaline solution to yield its aglycone, this compound nih.govresearchgate.net. This chemical hydrolysis mimics the result of enzymatic processes that occur in biological systems.

The enzymatic breakdown of glycosides is a critical step in the metabolism of many natural plant compounds nih.gov. Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds researchgate.netnih.gov. While the specific enzymes from Acanthopanax species that hydrolyze chiisanoside to this compound are not deeply detailed in the provided research, the principle of enzymatic hydrolysis is well-established. A protein fraction isolated from the leaves of Acanthopanax divaricatus var. albeofructus has been shown to potently facilitate this metabolic pathway, indicating the presence of endogenous enzymes capable of this conversion nih.gov.

Table 1: Enzymatic Conversion of Chiisanoside

| Precursor Compound | Enzyme Source | Resulting Aglycone | Metabolic Process |

| Chiisanoside | Protein fraction from Acanthopanax divaricatus var. albeofructus leaves | This compound | Hydrolysis of glycosidic bonds |

Microbial Transformations in Biological Systems

A significant metabolic pathway for the production of this compound from chiisanoside occurs within the gastrointestinal tract, mediated by intestinal microflora. When chiisanoside is incubated with human intestinal bacteria, it is metabolized to form this compound as the main product nih.gov. This biotransformation is a common fate for many plant glycosides, where the gut microbiota play a crucial role in breaking them down into their more biologically active aglycones.

The microbial enzymes within the gut effectively perform the hydrolysis of the glycosidic bonds of chiisanoside. Research has demonstrated that after 15 hours of incubation with human intestinal bacteria, this compound is the primary metabolite detected nih.gov. This suggests that the microbial enzymes are efficient in cleaving the sugar portions from the chiisanoside molecule. This transformation is significant because the biological activities of the aglycone, this compound, can differ from those of its glycoside precursor, chiisanoside nih.govnih.gov.

Table 2: Microbial Metabolism of Chiisanoside

| Precursor Compound | Biological System | Key Metabolite | Metabolic Process |

| Chiisanoside | Human Intestinal Bacteria | This compound | Microbial enzymatic hydrolysis |

Advanced Synthetic Methodologies and Chemical Modifications

Strategies for Total Synthesis of Chiisanogenin (B1258925)

The total synthesis of complex natural products like this compound is a critical endeavor that not only provides access to the molecule for further study but also drives the development of new synthetic strategies. thieme-connect.com While a completed total synthesis of this compound has not been reported in the literature, the synthesis of other structurally related 3,4-seco-lupane triterpenoids provides a roadmap for potential synthetic strategies.

The construction of the characteristic 3,4-seco-lupane skeleton of this compound would likely involve innovative synthetic routes and reaction cascades. A plausible strategy could involve the late-stage oxidative cleavage of the A-ring of a more readily accessible lupane-type triterpenoid (B12794562) precursor. This approach mimics the proposed biosynthetic pathway and has been successfully employed in the partial synthesis of other seco-lupane derivatives. acs.orgnih.gov

Key challenges in the total synthesis would include the stereocontrolled formation of multiple chiral centers and the construction of the five- and six-membered rings of the core structure. The development of novel reaction cascades, where multiple bond-forming events occur in a single operation, would be highly desirable to improve synthetic efficiency. For instance, a cascade reaction involving a Diels-Alder cycloaddition followed by a series of intramolecular rearrangements could potentially assemble a significant portion of the carbocyclic framework in a concise manner.

Chemo-enzymatic synthesis, which combines the selectivity of enzymatic transformations with the power of chemical synthesis, offers a promising avenue for the synthesis of complex molecules like this compound. nih.govresearchgate.net Enzymes can be employed to perform highly regio- and stereoselective reactions that are often difficult to achieve with traditional chemical methods. nih.gov

A potential chemo-enzymatic approach to this compound could involve the use of an oxidosqualene cyclase (OSC) to construct the initial triterpenoid skeleton from a squalene-like precursor. frontiersin.org Subsequent modifications, such as hydroxylations and the crucial A-ring cleavage, could be achieved through a combination of enzymatic and chemical steps. For example, a microbial-catalyzed Baeyer-Villiger oxidation has been demonstrated for the synthesis of 3,4-seco-triterpenoids from ursane (B1242777) and oleanane-type precursors, a strategy that could be adapted for this compound. nih.govacs.org This method allows for the direct synthesis of A-ring cleaved hydroxy acids under mild conditions. nih.gov

Table 1: Potential Chemo-Enzymatic Steps in this compound Synthesis

| Synthetic Step | Enzyme/Reaction Type | Potential Substrate | Product Feature | Reference |

| Skeleton Formation | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Lupane-type triterpenoid core | frontiersin.org |

| A-Ring Cleavage | Baeyer-Villiger Monooxygenase | Lupane (B1675458) precursor | 3,4-seco-lupane skeleton | nih.govacs.org |

| Selective Hydroxylation | Cytochrome P450 Monooxygenase | This compound precursor | Introduction of hydroxyl groups | frontiersin.org |

Semi-Synthesis of this compound Derivatives and Structural Analogues

Semi-synthesis, starting from readily available natural products, is a powerful tool for generating derivatives and structural analogues for structure-activity relationship (SAR) studies and mechanistic investigations.

This compound can be readily obtained by the hydrolysis of its naturally abundant glycoside, Chiisanoside (B1257515). This process typically involves treating Chiisanoside with a base, such as sodium hydroxide (B78521) in methanol (B129727), to cleave the glycosidic linkage and liberate the aglycone, this compound. This straightforward access to the aglycone provides a convenient starting point for further chemical modifications.

Researchers have synthesized a series of 3,4-seco-lupane triterpene-tryptamine derivatives to explore their biological activities. researchgate.net This involves coupling various tryptamine (B22526) moieties to the C-28 carboxylic acid of the triterpenoid scaffold. researchgate.net Such derivatization strategies can be directly applied to this compound to generate a library of novel compounds for biological screening.

The synthesis of modified structures of this compound is crucial for probing its mechanism of action. For instance, to understand the role of specific functional groups, analogues can be synthesized where hydroxyl groups are replaced with other functionalities or removed entirely.

A study on Chiisanoside derivatives demonstrated that modifications to the parent structure could modulate its effect on mitochondrial biogenesis, suggesting a potential mechanism for its neuroprotective effects. nih.gov Although this study started with the glycoside, similar modifications to the this compound aglycone could provide more direct insights into the structural features required for its biological activity. The synthesis of fluorescently labeled or biotinylated this compound analogues would also be invaluable tools for identifying its cellular targets and understanding its molecular interactions.

Catalytic and Asymmetric Synthesis in this compound Chemistry

Modern catalytic methods, particularly asymmetric synthesis, are essential for the efficient and stereocontrolled construction of complex chiral molecules like this compound. thieme-connect.com While specific applications in this compound synthesis are yet to be reported, the principles of catalytic and asymmetric synthesis are highly relevant.

The development of a total synthesis would heavily rely on catalytic asymmetric reactions to establish the numerous stereocenters with high enantiopurity. thieme-connect.com For example, asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts would be critical transformations. thieme-connect.com

Furthermore, catalytic methods can be employed for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of diverse analogues. For example, transition metal-catalyzed C-H activation could enable the direct introduction of new functional groups at previously unreactive positions on the triterpenoid backbone, expanding the accessible chemical space for SAR studies.

Molecular and Cellular Mechanistic Investigations

Anti-inflammatory Mechanisms (in vitro and animal models)

Chiisanogenin (B1258925) has been the subject of research to understand its anti-inflammatory properties. Studies have explored its effects on various mediators and signaling pathways involved in the inflammatory response. While research on this compound itself is emerging, many studies have focused on its glycoside precursor, chiisanoside (B1257515), which can be hydrolyzed to this compound.

Regulation of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β)

The inflammatory process involves the production of several key mediators. Research indicates that chiisanoside, the glycoside of this compound, can significantly modulate these molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, chiisanoside has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netpharm.or.jp This inhibition is attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels in a concentration-dependent manner. researchgate.netpharm.or.jp

Furthermore, chiisanoside treatment has been found to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). researchgate.netpharm.or.jp This reduction in cytokine production also occurs at the mRNA level, indicating that the regulatory effect happens early in the inflammatory cascade. pharm.or.jp In contrast, one study noted that this compound itself did not show an inhibitory effect on iNOS or COX-2 protein expression under their experimental conditions, suggesting that the glycoside form, chiisanoside, is more potent in this regard. pharm.or.jp

| Compound | Model System | Pro-inflammatory Mediator | Observed Effect | Reference |

|---|---|---|---|---|

| Chiisanoside | LPS-stimulated RAW 264.7 macrophages | iNOS | Inhibited protein and mRNA expression | researchgate.netpharm.or.jp |

| Chiisanoside | LPS-stimulated RAW 264.7 macrophages | COX-2 | Inhibited protein and mRNA expression | researchgate.netpharm.or.jp |

| Chiisanoside | LPS-stimulated RAW 264.7 macrophages | TNF-α | Reduced production and mRNA expression | researchgate.netpharm.or.jp |

| Chiisanoside | LPS-stimulated RAW 264.7 macrophages | IL-1β | Reduced production and mRNA expression | researchgate.netpharm.or.jp |

| This compound | LPS-stimulated RAW 264.7 macrophages | iNOS, COX-2 | No inhibitory effect on protein expression | pharm.or.jp |

Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β. pharm.or.jpwikipedia.org The anti-inflammatory effects of chiisanoside are closely linked to its ability to modulate the NF-κB signaling pathway. researchgate.netpharm.or.jp In LPS-stimulated macrophages, chiisanoside has been demonstrated to inhibit the activation of NF-κB. researchgate.netpharm.or.jp

This inhibition is associated with a reduction in the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. researchgate.net The activation of NF-κB is a key step in the inflammatory response, and its suppression by chiisanoside provides a mechanistic basis for the observed decrease in pro-inflammatory mediators. pharm.or.jpfrontiersin.org By preventing the nuclear translocation of p65, chiisanoside effectively blocks the transcription of NF-κB target genes, thereby dampening the inflammatory cascade. researchgate.netpharm.or.jp

Impact on MAP Kinase Phosphorylation (ERK1/2, JNK)

Mitogen-activated protein kinases (MAPKs) are another group of signaling molecules that play a crucial role in inflammation. scienceopen.com The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. scienceopen.com Research has shown that chiisanoside can influence the phosphorylation of specific MAPKs. In LPS-treated RAW 264.7 cells, chiisanoside was found to significantly inhibit the phosphorylation of ERK1/2 and JNK, but not p38 MAP kinase. pharm.or.jp

The phosphorylation of ERK1/2 and JNK is an important step in the signaling cascade that leads to the activation of NF-κB. researchgate.net By inhibiting the phosphorylation of these specific MAPKs, chiisanoside can interfere with the upstream signaling events that trigger NF-κB activation. pharm.or.jp This suggests that the anti-inflammatory properties of chiisanoside are mediated, at least in part, through the modulation of the ERK and JNK signaling pathways. researchgate.netpharm.or.jp

Antioxidant Enzyme System Modulation (SOD, GPx, Catalase) and Reactive Oxygen Species Scavenging

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to inflammation. mdpi.com Antioxidant enzymes play a crucial role in mitigating oxidative damage by neutralizing ROS. xiahepublishing.come-cep.org The primary antioxidant enzymes include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.govpeerj.com

Studies have indicated that compounds from Acanthopanax species, the source of this compound, possess strong antioxidant properties. researchgate.net While direct studies on this compound's modulation of these specific enzymes are limited, the anti-inflammatory properties of related compounds are often linked to their antioxidative mechanisms. researchgate.net For instance, in animal models of inflammation, an increase in SOD and catalase activities has been observed as a systemic response. researchgate.net The ability to scavenge ROS and modulate the activity of antioxidant enzymes is a key mechanism for reducing inflammation-associated tissue damage. mdpi.comxiahepublishing.com

Neuroprotective Mechanistic Pathways (in vitro and animal models)

Emerging research suggests that this compound and its derivatives may possess neuroprotective properties. These effects are being investigated through various in vitro and animal models of neuronal damage. nih.govfrontiersin.org

Restoration of Mitochondrial Function and Biogenesis

Mitochondria are central to cellular energy metabolism and are also critically involved in cell death pathways. paris-saclay.frresearchgate.net Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. researchgate.net Therefore, strategies aimed at restoring mitochondrial function and promoting mitochondrial biogenesis are considered promising for neuroprotection. nih.gov

Antitumor Mechanistic Principles (in vitro and animal models)

This compound and its derivatives have been shown to possess antitumor activity, primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net Research on chiisanoside, a direct precursor, revealed significant antitumor effects in H22 tumor-bearing mice. nih.govnih.gov

The pro-apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Studies have shown that treatment with chiisanoside leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.

Immunohistochemical analysis of tumor tissues from chiisanoside-treated mice showed a significant increase in the expression of cleaved caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. nih.gov The activation of caspases ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, thereby inhibiting tumor growth. nih.gov While much of the detailed research has been on chiisanoside, the shared aglycone structure suggests that this compound itself is a key contributor to this cytotoxic activity. researchgate.net

Table 2: Effect of Chiisanoside on Apoptosis-Related Proteins in H22 Tumor Model

| Protein | Role in Apoptosis | Effect of Chiisanoside Treatment |

| Bax | Pro-apoptotic | Upregulation nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation nih.gov |

| Caspase-3 | Executioner caspase | Increased activation (cleavage) nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. tandfonline.comteachmephysiology.com this compound's antitumor activity is also attributed to its ability to inhibit angiogenesis within the tumor microenvironment. nih.govnih.gov

In H22 tumor-bearing mice, treatment with chiisanoside resulted in reduced angiogenesis. nih.govnih.gov A key molecular target in this process is the Vascular Endothelial Growth Factor (VEGF), one of the most potent pro-angiogenic proteins. nih.govtandfonline.com Chiisanoside treatment has been shown to decrease the plasma levels of VEGF. nih.gov By reducing VEGF expression, chiisanoside can inhibit the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels. tandfonline.com This anti-angiogenic effect contributes to the suppression of tumor growth by limiting the tumor's access to the blood supply. nih.gov

The uncontrolled proliferation of cancer cells is a hallmark of cancer, stemming from a dysregulated cell cycle. khanacademy.orgnih.gov Emerging evidence suggests that this compound and related compounds can exert their anticancer effects by inducing cell cycle arrest, thereby halting the division of cancer cells.

Other Investigated Mechanistic Actions

In addition to its neuroprotective and antitumor effects, this compound has been investigated for other pharmacological activities.

One notable action is its antiplatelet aggregation effect. researchgate.net Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic target for cardiovascular diseases. pharmgkb.orgderangedphysiology.com The precise mechanism by which this compound inhibits platelet aggregation is still under investigation but may involve interference with signaling pathways that lead to platelet activation and the subsequent fibrinogen-mediated cross-linking of platelets. pharmgkb.orgteachmephysiology.com

Furthermore, this compound demonstrates antibacterial activity , suggesting its potential for development as a treatment for bacterial infections. researchgate.net Its broad pharmacological profile also includes general anti-inflammatory effects , as detailed in the neuroinflammation section, which are not limited to the central nervous system and contribute to its therapeutic potential in a range of inflammatory conditions. researchgate.netnih.gov

H+/K+ ATPase Inhibition

This compound has been identified as a potent inhibitor of the proton/potassium adenosine (B11128) triphosphatase (H+/K+ ATPase). jst.go.jpresearchgate.net This enzyme, often referred to as the proton pump, is crucial for the acidification of the stomach. In comparative studies, this compound demonstrated a more potent inhibitory effect on H+/K+ ATPase than its precursor, chiisanoside. jst.go.jpresearchgate.net

The metabolism of chiisanoside by human intestinal bacteria leads to the formation of this compound. jst.go.jp This biotransformation is significant as it enhances the inhibitory activity against the H+/K+ ATPase. jst.go.jp The increased potency of this compound suggests that the structural modifications occurring during metabolism are critical for its interaction with the enzyme. jst.go.jp

Table 1: Comparative Inhibition of H+/K+ ATPase

| Compound | Inhibitory Potency on H+/K+ ATPase |

|---|---|

| This compound | More Potent |

| Chiisanoside | Less Potent |

Autophagy Activation via LRP6/GSK3β Axis

Derivatives of chiisanoside, the parent compound of this compound, have been shown to activate autophagy through the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6)/Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway. This mechanism has been investigated in the context of cisplatin-induced ototoxicity. jst.go.jp

The proposed mechanism involves the upregulation of LRP6 and a subsequent downregulation of GSK3β. jst.go.jp LRP6 is a co-receptor in the Wnt signaling pathway, and its activation can lead to the inhibition of GSK3β. jst.go.jp GSK3β is a known negative regulator of autophagy. jst.go.jp Therefore, by inhibiting GSK3β, chiisanoside derivatives promote the initiation of autophagy. jst.go.jp This activation of autophagy helps to clear damaged cellular components, thereby mitigating cellular stress and damage. jst.go.jp

Table 2: Mechanistic Details of Autophagy Activation

| Component | Role in Pathway | Effect of Chiisanoside Derivatives |

|---|---|---|

| LRP6 | Upregulated | Promotes inhibition of GSK3β |

| GSK3β | Downregulated | Leads to activation of autophagy |

Pharmacokinetic Analysis and Disposition in Animal Models

Absorption and Distribution Characteristics in Preclinical Models

Following oral administration in preclinical rat models, chiisanogenin (B1258925) is absorbed into the systemic circulation. A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify this compound in rat plasma. nih.gov This method, with a lower limit of quantification of 5 ng/mL, allowed for the detailed characterization of its absorption profile. nih.gov

After administering pure this compound to rats, the compound was absorbed, reaching a peak plasma concentration (Cmax) of 103.4 ± 35.8 ng/mL. nih.gov The time to reach this peak concentration (Tmax) was observed to be 2.3 ± 1.1 hours. nih.gov The total exposure of the body to the compound, represented by the area under the concentration-time curve (AUC), was calculated to be 475.9 ± 204.6 ng·h/mL. nih.gov

The process of distribution involves the compound moving from the bloodstream into various tissues and organs. msdvetmanual.com While specific tissue distribution data for this compound is not extensively detailed, its detection in plasma confirms its entry into systemic circulation, making it available to access different parts of the body. nih.gov

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 103.4 ± 35.8 |

| Tmax (h) | 2.3 ± 1.1 |

| AUC (0-t) (ng·h/mL) | 475.9 ± 204.6 |

| t1/2 (h) | 3.8 ± 1.3 |

Metabolic Fate and Biotransformation Pathways in Animal Organisms

This compound is itself a principal metabolite of a precursor compound, chiisanoside (B1257515), which is found in plants of the Acanthopanax genus. researchgate.netjst.go.jp Studies have demonstrated that human intestinal bacteria can metabolize chiisanoside to produce this compound. jst.go.jp This biotransformation is a critical step, as the aglycone form (this compound) may exhibit different biological activities than its glycoside precursor. jst.go.jp

Once absorbed, this compound is subject to further metabolic processes within the animal organism, primarily in the liver. mhmedical.com The body's metabolic machinery aims to convert compounds into more water-soluble (polar) forms to facilitate their excretion. mhmedical.combivatec.com This is typically accomplished through two main phases of reactions. mhmedical.com

Phase I Reactions: These involve introducing or exposing functional groups (like hydroxyl or amine groups) through oxidation, reduction, or hydrolysis. mhmedical.com

Phase II Reactions: These are conjugation reactions where the parent compound or its Phase I metabolite is coupled with an endogenous molecule, such as glucuronic acid, to significantly increase its polarity. mhmedical.com

Research has confirmed the elucidation of metabolic pathways for compounds from Acanthopanax senticosus, including this compound, though the specific metabolites resulting from its biotransformation are not detailed. researchgate.net

Elimination Profiles and Excretion Routes

Elimination is the irreversible removal of a compound and its metabolites from the body. msdvetmanual.com The primary organs responsible for drug excretion are the kidneys (for elimination in urine) and the liver (for elimination in bile, which is then passed to feces). bivatec.commsdmanuals.com

The rate of elimination is a key pharmacokinetic parameter. In a study involving rats, the elimination half-life (t1/2) of this compound administered as a pure compound was found to be 3.8 ± 1.3 hours. nih.gov This value indicates the time it takes for the plasma concentration of the compound to decrease by half.

The process of renal excretion involves several mechanisms:

Glomerular Filtration: Unbound drug is filtered from the blood into the urine. mhmedical.com

Tubular Secretion: The drug can be actively transported from the blood into the tubules of the kidney. mhmedical.com

Tubular Reabsorption: The compound may diffuse back from the tubules into the bloodstream, a process that is dependent on its charge and polarity. msdmanuals.com

For a compound like this compound, metabolic processes that increase its polarity, such as Phase II conjugation, are crucial for efficient renal and biliary excretion, preventing its reabsorption and ensuring its removal from the body. mhmedical.commsdmanuals.com

Influence of Co-administered Natural Products on this compound Pharmacokinetics

The pharmacokinetic profile of a natural compound can be significantly altered when it is administered as part of a complex herbal extract compared to when it is given as a purified substance. nih.govhilarispublisher.com This is due to the interactions with other constituents present in the extract, which can affect absorption, distribution, metabolism, or excretion. hilarispublisher.com

A study explicitly investigated this phenomenon by comparing the pharmacokinetics of pure this compound with that of this compound administered orally to rats as a component of an Acanthopanax sessiliflorus fruit extract. nih.gov The results showed that other constituents within the fruit extract markedly affected the pharmacokinetic behavior of this compound. nih.gov

When administered as part of the extract, the peak plasma concentration (Cmax) of this compound was significantly higher (228.4 ± 55.7 ng/mL) and was reached more quickly (Tmax of 0.8 ± 0.4 h) compared to the pure compound. nih.gov Furthermore, the total systemic exposure (AUC) was substantially increased to 1017.2 ± 307.2 ng·h/mL, and the elimination half-life was extended to 5.4 ± 1.4 hours. nih.gov These findings suggest that other components in the Acanthopanax sessiliflorus extract may enhance the absorption or reduce the first-pass metabolism of this compound. nih.govhilarispublisher.com

| Parameter | This compound (Pure) | A. sessiliflorus Extract |

|---|---|---|

| Cmax (ng/mL) | 103.4 ± 35.8 | 228.4 ± 55.7 |

| Tmax (h) | 2.3 ± 1.1 | 0.8 ± 0.4 |

| AUC (0-t) (ng·h/mL) | 475.9 ± 204.6 | 1017.2 ± 307.2 |

| t1/2 (h) | 3.8 ± 1.3 | 5.4 ± 1.4 |

Structure Activity Relationship Sar Studies of Chiisanogenin and Its Analogues

Identification of Key Pharmacophoric Groups for Biological Activity

A pharmacophore is an abstract concept that describes the essential spatial arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. researchgate.netprimescholars.comnih.gov The identification of these key pharmacophoric groups within chiisanogenin (B1258925) is the first step in understanding its mechanism of action and in designing more effective analogs. mdpi.com

For many bioactive compounds, the presence of specific functional groups is crucial for their activity. ashp.org In the case of this compound, which has demonstrated anti-inflammatory properties, the core triterpenoid (B12794562) scaffold and the nature and position of its substituents are critical. kyobobook.co.krhrpub.org SAR studies on related compounds have often revealed that hydroxyl groups and the lactone ring are vital for antimicrobial and other biological activities. mdpi.com While specific pharmacophore models for this compound are still under detailed investigation, general principles of triterpenoid SAR suggest that modifications to the hydroxyl groups, the double bond in the A-ring, and the side chain will significantly impact its biological profile.

Interactive Table: General Pharmacophoric Features and Their Potential Importance

| Feature | Description | Potential Role in Biological Activity |

| Hydroxyl Groups | -OH functional groups | Can act as hydrogen bond donors and acceptors, crucial for receptor binding. mdpi.com |

| Triterpenoid Scaffold | The core carbon skeleton | Provides the overall shape and rigidity necessary for fitting into a biological target. |

| Lactone Ring | A cyclic ester | May be involved in covalent interactions or provide critical conformational constraints. mdpi.com |

| Double Bonds | Carbon-carbon double bonds | Can influence the molecule's electronics and overall shape. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgfrontiersin.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. researchcommons.orgnih.gov

The development of a QSAR model for this compound and its analogs would involve synthesizing a series of derivatives with systematic variations in their structure. The biological activity of these compounds would then be measured, and this data would be used to build a statistical model. nih.gov Descriptors used in such models can include electronic properties (like HOMO and LUMO energies), steric parameters (like molecular volume), and hydrophobic characteristics (like logP). nih.gov A robust QSAR model can provide valuable insights into which properties are most influential for the desired biological effect, guiding the design of more potent compounds. researchgate.netmdpi.com For example, a QSAR study on chalcone (B49325) derivatives identified specific electronic parameters as significant for their anti-inflammatory characteristics. researchcommons.org

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR at the molecular level. embl.orgnextmol.com Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize how a ligand, such as this compound, might bind to its protein target. mdpi.comfortunejournals.comresearchgate.net

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. rsc.orgjapsonline.com For this compound, docking studies could help identify its potential biological targets and explain how structural modifications might alter its binding affinity. nih.govimist.ma For instance, docking studies on other natural product analogs have successfully rationalized their relative activities based on their interactions within the binding site. mdpi.comnih.gov

Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event. researchgate.net These computational approaches, when integrated with experimental data, can significantly accelerate the elucidation of SAR and the rational design of new therapeutic agents. researchgate.netnextmol.com

Impact of Structural Modifications on Mechanistic Potency and Selectivity

The ultimate goal of SAR studies is to guide the synthesis of new molecules with improved potency and selectivity. nih.govnih.gov By systematically modifying the structure of a lead compound like this compound, medicinal chemists can explore how these changes affect its biological activity. mdpi.commdpi.comresearchgate.net

For example, the synthesis and evaluation of various analogs can reveal which parts of the molecule are tolerant to modification and which are essential for activity. nih.govjournaljpri.comnih.govnih.govrsc.orgekb.eg Studies on other complex natural products have shown that even minor structural changes can lead to significant differences in potency and selectivity. nih.govmdpi.com For instance, modifying a substituent on a phenyl ring can switch a compound from an agonist to an antagonist or alter its selectivity for different enzyme isoforms. nih.gov In the context of this compound, the synthesis of derivatives with altered hydroxylation patterns, modified side chains, or different stereochemistry could lead to the discovery of analogs with enhanced anti-inflammatory effects or novel biological activities. kyobobook.co.krhrpub.org

Interactive Table: Hypothetical Structural Modifications of this compound and Potential Outcomes

| Modification | Rationale | Potential Impact on Activity |

| Esterification of Hydroxyl Groups | To increase lipophilicity and cell permeability. | May enhance oral bioavailability but could decrease binding affinity if the hydroxyl group is a key hydrogen bond donor. |

| Reduction of the A-ring Double Bond | To alter the planarity and electronic properties of the A-ring. | Could change the overall conformation and affect binding to the target. |

| Modification of the Side Chain | To explore the binding pocket for additional interactions. | Could lead to increased potency or altered selectivity. |

| Introduction of Halogen Atoms | To modulate electronic properties and metabolic stability. | May enhance binding through halogen bonding or improve pharmacokinetic properties. researchgate.net |

Analytical Methodologies for Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of chiisanogenin (B1258925). researchgate.netacgpubs.org UPLC, in particular, offers significant advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (typically under 2 µm). acgpubs.orgjapsonline.com

Method Development and Optimization for this compound

The development of a robust HPLC or UPLC method for this compound involves a systematic approach to optimize various chromatographic parameters. lcms.cz The goal is to achieve a good separation of this compound from other components in the sample matrix in a short analysis time. acgpubs.org

A key aspect of method development is the selection of the stationary phase (column). For the analysis of this compound and related compounds, a reverse-phase system is commonly employed. researchgate.net For instance, an ACQUITY UPLC™ BEH C18 column has been successfully used for the separation of this compound. nih.gov The mobile phase composition is another critical factor. A gradient elution using water and acetonitrile (B52724) is often utilized to achieve optimal separation. researchgate.net In one UPLC method, an isocratic mobile phase of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (90:10, v/v) was used at a flow rate of 0.2 mL/min, resulting in a rapid analysis time of 1.1 minutes per sample. nih.gov

The detector wavelength is selected based on the UV absorbance of this compound. A wavelength of 210 nm has been reported for the detection of chiisanoside (B1257515), a related compound, and is also applicable to this compound. researchgate.net The optimization process often involves evaluating different columns, mobile phase compositions, and gradient profiles to find the best conditions for the separation. lcms.cz

Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Recovery

Method validation is essential to ensure that the analytical method is reliable and reproducible for its intended purpose. The validation of HPLC and UPLC methods for this compound is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). japsonline.comnih.gov The key validation parameters include:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. For a UPLC-MS/MS method for this compound, a linear calibration curve was obtained over the concentration range of 5-500 ng/mL with a correlation coefficient (r²) of ≥ 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For a UPLC-MS/MS method, the lower limit of quantification (LLOQ) for this compound was determined to be 5 ng/mL. nih.gov Another study reported LOD and LOQ values for chiisanoside as 0.020 µg/mL and 0.050 µg/mL, respectively. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the relative error (RE). In a validated UPLC-MS/MS method for this compound, the accuracy was within 8% at three different quality control (QC) levels. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the same UPLC-MS/MS method, the intra-day and inter-day precision values were below 11%. nih.gov

Recovery: Recovery is the measure of the efficiency of an analytical method, specifically the extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration.

Below is a table summarizing the validation parameters for a UPLC-MS/MS method for this compound:

| Validation Parameter | Result |

| Linearity Range | 5-500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Accuracy (Relative Error) | Within 8% |

| Precision (Relative Standard Deviation) | < 11% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and other compounds in complex biological matrices due to its high sensitivity and selectivity. cuni.czcreative-proteomics.com This technique is particularly well-suited for the quantification of this compound at low concentrations. nih.gov

Triple Quadrupole Tandem Mass Spectrometry (MRM Mode)

Triple quadrupole (QqQ) mass spectrometers operating in the Multiple Reaction Monitoring (MRM) mode are widely used for quantitative analysis. lcms.czmdpi.com This mode offers excellent sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. creative-proteomics.com

For the analysis of this compound, a UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source has been employed. nih.gov The MRM mode allows for the highly selective detection of this compound, even in the presence of other co-eluting compounds from the matrix. lcms.cz This high selectivity minimizes background noise and improves the accuracy of quantification. creative-proteomics.com The development of an MRM method involves optimizing the compound-dependent parameters, such as the fragmentor voltage and collision energy, for each specific analyte. lcms.cz

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high-resolution and accurate mass measurements. researchgate.net UPLC-QTOF-MS methods have been established for the chemical profiling of plant extracts containing this compound and its glycoside, chiisanoside. researchgate.net

QTOF-MS is particularly useful for the identification and characterization of unknown compounds in complex mixtures. jeolusa.com While triple quadrupole instruments are often preferred for targeted quantification due to their sensitivity in MRM mode, QTOF-MS provides valuable qualitative information and can also be used for quantitative analysis. lcms.cz The high mass accuracy of QTOF-MS helps in the unambiguous identification of analytes and can be beneficial in complex matrix analysis. researchgate.net

Spectrophotometric and Other Advanced Analytical Techniques for Bioanalysis

While chromatographic methods coupled with mass spectrometry are the most powerful tools for the quantification of this compound, other analytical techniques can also be employed, particularly for in vitro bioassays.

Spectrophotometric methods are often used to assess the biological activity of compounds like this compound. For example, in a study investigating the immunomodulatory effects of this compound, a spectrophotometric reader was used to measure the absorbance at 450 nm to determine cell viability and cytokine release (ELISA). yakhak.org Although not a direct quantification of this compound itself in a complex matrix for pharmacokinetic purposes, this technique is crucial for bioanalysis in the context of its biological function. The development of continuous spectrophotometric coupled-enzyme assays has also broadened the application of this technique for determining enzyme activity related to specific compounds. nih.gov

It is important to note that spectrophotometric analysis can be challenging due to spectral interference from other compounds in the sample. drawellanalytical.com Therefore, proper sample preparation and the use of appropriate controls are essential for obtaining accurate results. drawellanalytical.com

Future Research Directions and Translational Perspectives Preclinical

Exploration of Undiscovered Mechanistic Pathways

While current research has illuminated some of the pharmacological effects of Chiisanogenin (B1258925), the precise underlying mechanisms of action are not yet fully understood. nih.gov Future preclinical studies should prioritize the exploration of novel signaling pathways and molecular targets through which this compound exerts its therapeutic effects. For instance, its anti-inflammatory properties have been linked to the inhibition of pro-inflammatory mediators, but the upstream signaling cascades remain to be fully elucidated. researchgate.net Transcriptome sequencing analysis has pointed towards the involvement of autophagy, apoptosis, and Wnt signaling pathways in the compound's mechanism of action. frontiersin.org

Further investigation into these and other potential pathways, such as the PI3K/AKT pathway which appears to be modulated by related compounds, could reveal new therapeutic applications for this compound. researchgate.net Network pharmacology is a valuable tool that can be employed to predict and identify potential target compounds and pathways for further investigation. researchgate.net A deeper understanding of these mechanisms is crucial for its potential clinical application. researchgate.net

Development of Advanced Delivery Systems for Preclinical Applications

The therapeutic potential of this compound in preclinical models can be significantly enhanced through the development of advanced drug delivery systems. These systems aim to improve the solubility, bioavailability, and targeted delivery of the compound, thereby increasing its efficacy and minimizing potential off-target effects. nih.gov

Several strategies are being explored for advanced drug delivery, including:

Nanoparticle-based carriers: Encapsulating this compound within nanoparticles, such as those made from chitosan, can improve its uptake and transport across biological membranes. nih.gov

Lipid-based systems: Formulations like emulsions, micelles, and solid lipid nanoparticles can enhance the solubility and bioavailability of lipophilic compounds like this compound. nih.govmdpi.com

Polymer-based systems: Biocompatible and biodegradable polymers can be used to create sustained-release formulations, ensuring a steady and prolonged therapeutic effect. nih.govpreclinapps.com

Cyclodextrin complexes: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, improving their solubility and stability in aqueous solutions. nih.gov

The development of such delivery systems is a key step in translating the promising in vitro findings of this compound into successful in vivo applications. nih.govnih.gov

Integrated Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should employ integrated "omics" approaches. hortherbpublisher.comfrontiersin.org This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

| Omics Technology | Focus of Study | Potential Insights for this compound Research |

| Genomics | Genetic information in DNA | Identify genetic variations that may influence an individual's response to this compound. mdpi.com |

| Transcriptomics | mRNA transcripts | Reveal changes in gene expression patterns induced by this compound, providing clues about the affected pathways. frontiersin.orghortherbpublisher.com |

| Proteomics | Protein expression and modifications | Identify the specific proteins that are targeted or modulated by this compound. frontiersin.orgresearchgate.net |

| Metabolomics | Metabolite profiles | Uncover alterations in metabolic pathways and identify biomarkers of this compound's activity. hortherbpublisher.comfrontiersin.org |

By integrating data from these different omics layers, researchers can construct comprehensive models of this compound's mechanism of action, identify novel biomarkers for its efficacy, and discover new therapeutic targets. hortherbpublisher.comnih.gov This multi-omics strategy has been successfully applied in various fields, including crop science and host-pathogen interaction studies, and holds great promise for advancing our knowledge of this compound. hortherbpublisher.comfrontiersin.orgmdpi.com

Rational Design of Next-Generation this compound Analogues for Enhanced Bioactivity

Building upon the foundational knowledge of this compound's structure and activity, a promising avenue for future research is the rational design and synthesis of novel analogues with enhanced bioactivity. researchgate.net This approach, known as structure-activity relationship (SAR) studies, involves systematically modifying the chemical structure of this compound to improve its therapeutic properties.

Key strategies in the rational design of this compound analogues include:

Chemical Synthesis: The development of efficient synthetic routes allows for the creation of a diverse library of this compound derivatives. researchgate.net

Bioactivity Screening: These newly synthesized compounds are then screened for their biological activity, such as anti-inflammatory or anticancer effects, to identify those with improved potency. researchgate.net

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different structural modifications will affect the binding of the compound to its molecular targets. researchgate.net

Through this iterative process of design, synthesis, and testing, it is possible to develop next-generation this compound analogues with superior efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to more effective therapeutic agents. researchgate.net

Q & A

Q. What standardized methodologies are recommended for isolating and quantifying Chiisanogenin from plant sources?

this compound can be isolated via column chromatography followed by preparative HPLC, with structural confirmation through NMR and HRMS . Quantification often employs UPLC-ESI-MS/MS, which detects dynamic changes in this compound levels during plant maturation (e.g., a decline in its glycoside precursor, Chiisanoside, correlates with increased this compound content in Acanthopanax species) . Key validation parameters include linearity (R² > 0.99), recovery rates (85–110%), and precision (RSD < 5%) .

Q. What preliminary assays are used to screen this compound’s bioactivity?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 50–100 µg/mL) .

- Antiplatelet : Platelet-rich plasma (PRP) models with ADP/collagen induction; IC₅₀ comparisons to aspirin .

- Antioxidant : DPPH/ABTS radical scavenging and xanthine oxidase inhibition assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, A549) with dose-response curves .

Q. How does this compound’s stability vary under different extraction and storage conditions?

Stability studies recommend:

- Solvent: Ethanol/water mixtures (70–80% ethanol) to prevent glycoside hydrolysis.

- Temperature: Storage at –20°C to avoid thermal degradation.

- pH: Neutral conditions (pH 6–8) to maintain structural integrity .

Advanced Research Questions

Q. What mechanisms underlie this compound’s anti-inflammatory effects, and how can contradictory data be resolved?

this compound inhibits NF-κB nuclear translocation, reducing iNOS/COX-2 expression and pro-inflammatory cytokines (TNF-α, IL-1β) in macrophages . Contradictions arise in PGE2 suppression studies: this compound shows dose-dependent NO inhibition but inconsistent PGE2 effects compared to its glycoside derivatives. Resolution strategies:

Q. How can researchers optimize this compound’s pharmacokinetic profile to enhance bioavailability?

Challenges include rapid elimination (T₁/₂ < 2 hr) and low blood-brain barrier permeability. Methodological approaches:

Q. What experimental models best elucidate this compound’s antitumor mechanisms while addressing disparities in cytotoxicity data?

Disparities stem from cell line heterogeneity (e.g., this compound IC₅₀: 25 µM in HepG2 vs. >100 µM in MCF-7). Recommended models:

Q. How do structural modifications of this compound influence its α-glucosidase inhibitory activity compared to 22α-hydroxy derivatives?

SAR studies reveal:

- C-22 hydroxylation : 22α-hydroxy-Chiisanogenin shows 10-fold higher α-glucosidase inhibition (IC₅₀: 5 µM) via hydrogen bonding with catalytic residues.

- Glycosylation : Chiisanoside derivatives exhibit reduced activity due to steric hindrance.

- In silico docking : Use AutoDock Vina to map binding affinities to α-glucosidase active sites .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, conflicting reports on this compound’s antiplatelet efficacy may reflect agonist concentration differences (e.g., ADP 2 µM vs. 10 µM) .

- Experimental Design : Align with PICO (Population: cell/animal models; Intervention: dose/route; Comparison: positive controls; Outcome: IC₅₀/kinetic parameters) .

- Reproducibility : Adhere to MISEV guidelines for extracellular vesicle studies or ARRIVE 2.0 for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.